2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate
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Overview
Description
2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a carbodithioate group, and a pyrimidinylsulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate typically involves multiple steps:
Formation of the Pyrimidinylsulfamoylphenyl Intermediate: This step involves the reaction of pyrimidine-2-sulfonamide with 4-aminophenyl to form the pyrimidinylsulfamoylphenyl intermediate.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine-4-carbodithioate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be utilized in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate
- This compound analogs
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N5O4S3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C17H19N5O4S3/c23-15(12-28-17(27)22-8-10-26-11-9-22)20-13-2-4-14(5-3-13)29(24,25)21-16-18-6-1-7-19-16/h1-7H,8-12H2,(H,20,23)(H,18,19,21) |
InChI Key |
NXTZFRPWVCZBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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